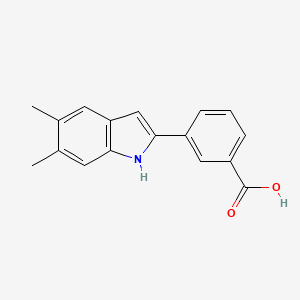

3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

835594-99-5 |

|---|---|

Molekularformel |

C17H15NO2 |

Molekulargewicht |

265.31 g/mol |

IUPAC-Name |

3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid |

InChI |

InChI=1S/C17H15NO2/c1-10-6-14-9-16(18-15(14)7-11(10)2)12-4-3-5-13(8-12)17(19)20/h3-9,18H,1-2H3,(H,19,20) |

InChI-Schlüssel |

KWDOYXXSIIZIQN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1C)NC(=C2)C3=CC(=CC=C3)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 5,6 Dimethyl 1h Indol 2 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials. icj-e.orgfiveable.me For 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid, two primary disconnections guide the synthetic design.

Disconnection A (C-C Bond): The most logical disconnection is the bond between the indole (B1671886) C2 position and the benzoic acid ring. This suggests a cross-coupling reaction as a final step, joining a suitably activated 5,6-dimethylindole derivative with a benzoic acid synthon.

Disconnection B (Indole Ring Formation): Alternatively, the indole ring itself can be disconnected. This approach involves cyclization reactions, such as the Fischer, Bartoli, or Larock indole syntheses, using precursors that already contain the necessary carbon skeleton.

These disconnections lead to convergent synthetic routes, where different fragments of the molecule are synthesized separately before being combined. fiveable.me

Classical and Modern Indole Synthesis Approaches Applicable to 3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus. thermofisher.comtestbook.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone). thermofisher.comresearchgate.net

For the target molecule, this would involve the reaction of (4,5-dimethylphenyl)hydrazine with a 3-formylbenzoic acid derivative (e.g., an ester to avoid complications with the free acid). The reaction can often be performed in one pot without isolating the intermediate hydrazone. thermofisher.com While traditionally requiring strong acids like polyphosphoric acid or zinc chloride, modern variations utilize milder conditions, including microwave irradiation, which can accelerate the reaction and improve yields. researchgate.net

The Bartoli indole synthesis is a valuable method for creating substituted indoles, particularly 7-substituted indoles, by reacting ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgingentaconnect.comonlineorganicchemistrytutor.com The reaction requires three equivalents of the Grignard reagent and is sensitive to the steric bulk of the ortho substituent, which aids in a key onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement step. wikipedia.orgjk-sci.com

To apply this to 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid, one could envision starting with 1,2-dimethyl-3-nitrobenzene. Reaction with a vinyl Grignard reagent functionalized with a protected carboxylic acid group at the beta-position could theoretically lead to the desired indole framework after cyclization and deprotection. A notable modification by Dobbs uses a transient ortho-bromo group to direct the reaction, which is later removed, expanding the scope of the synthesis. wikipedia.org

The Larock indole synthesis, or Larock heteroannulation, is a powerful palladium-catalyzed reaction between an o-iodoaniline and a disubstituted alkyne to form a 2,3-disubstituted indole. ub.eduwikipedia.orgsynarchive.com This method is highly versatile and tolerates a wide range of functional groups on both reaction partners. nih.gov

To synthesize the target molecule, 2-iodo-4,5-dimethylaniline (B58530) would be reacted with an alkyne bearing the 3-carboxyphenyl group (likely as an ester). The regioselectivity of the Larock reaction generally places the bulkier alkyne substituent at the C2 position of the indole, which is favorable for this synthesis. ub.edunih.gov

Another prominent palladium-catalyzed strategy involves cross-coupling reactions. For instance, a pre-formed 2-bromo- or 2-iodo-5,6-dimethylindole could be coupled with 3-boronylbenzoic acid (or its ester) via a Suzuki coupling. This approach is known for its high efficiency and excellent functional group tolerance. nih.gov Similarly, Sonogashira-type alkynylation followed by base-assisted cycloaddition offers a one-pot method to generate 2-arylindoles from substituted 2-iodoanilines and terminal alkynes. rsc.org

Driven by the need for more sustainable and cost-effective methods, metal-free indole syntheses have gained traction. These reactions often proceed through different mechanisms, such as tandem nucleophilic ring-opening and Fischer indolization, promoted by organic acid-base catalysts. rsc.org For example, a method has been developed for the synthesis of 3-arylindoles from 3-aryloxirane-2-carbonitriles and arylhydrazine hydrochlorides. rsc.org Other strategies involve the synthesis of N-arylindoles from 2-alkenylanilines and diazo compounds under additive-free conditions, relying on air as the oxidant. acs.org While a direct application to the target molecule is not explicitly documented, these principles offer promising avenues for future synthetic design.

Functional Group Interconversions Leading to the Benzoic Acid Moiety

The benzoic acid group can be incorporated into the target molecule either by using a pre-functionalized starting material or by modifying a related functional group at a later stage of the synthesis. This process is known as functional group interconversion (FGI). ias.ac.in

Common FGI strategies to obtain a benzoic acid include:

Oxidation of a Benzylic Methyl Group: An aryl methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃). imperial.ac.uk This would involve synthesizing a precursor such as 3-(5,6-dimethyl-1H-indol-2-yl)toluene and then oxidizing the methyl group on the toluene (B28343) ring.

Hydrolysis of a Nitrile: A nitrile (cyano group) can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. imperial.ac.uk A precursor like 3-(5,6-dimethyl-1H-indol-2-yl)benzonitrile could be prepared and then subjected to hydrolysis.

Carbonation of an Organometallic Reagent: An aryl halide, such as 2-(3-bromophenyl)-5,6-dimethyl-1H-indole, can be converted into an organolithium or Grignard reagent. This intermediate can then be reacted with carbon dioxide (dry ice) followed by an acidic workup to yield the desired carboxylic acid.

Stereoselective Synthesis Considerations for Chiral Analogues of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid

The development of chiral analogues of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid introduces the challenge of controlling stereochemistry, particularly in the context of atropisomerism. Atropisomers are stereoisomers arising from restricted rotation around a single bond, a phenomenon that can occur in sterically hindered biaryl systems like 2-arylindoles. The synthesis of enantiomerically pure or enriched atropisomeric indole derivatives is a significant area of research. nih.govnih.gov

Several strategies can be employed to achieve stereoselective synthesis:

Chiral Auxiliaries: The use of a chiral auxiliary, a stereogenic group temporarily incorporated into one of the starting materials, can direct the stereochemical outcome of the key bond-forming reaction. nih.gov After the desired stereocenter or chiral axis is established, the auxiliary is removed. For instance, a chiral auxiliary could be attached to the benzoic acid moiety or the indole nitrogen to influence the orientation of the two rings during a coupling reaction.

Chiral Catalysts: Enantioselective catalysis offers a more atom-economical approach. Chiral ligands complexed with a metal catalyst, such as palladium or rhodium, can create a chiral environment that favors the formation of one enantiomer over the other. nih.govnih.gov For example, rhodium(III)-catalyzed asymmetric synthesis has been successfully used for creating axially chiral biindolyls through a process involving C-H activation and nucleophilic cyclization. nih.govacs.org

Substrate Control: The inherent chirality within a substrate can be used to induce the formation of a specific stereoisomer. This is often seen in the synthesis of complex natural products where existing stereocenters direct subsequent transformations. researchgate.net

Organocatalysis: Chiral organic molecules can also act as catalysts to promote enantioselective reactions. Chiral phosphoric acids, for instance, have been employed in the synthesis of axially chiral N,N'-bisindoles. nih.gov

The choice of method depends on the specific nature of the desired chiral analogue and the synthetic feasibility. For 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid analogues, controlling the axial chirality at the C2-aryl bond would be the primary focus.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and sustainability. For the synthesis of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid, several factors would need to be considered for scalable production. nih.gov

Key Optimization Parameters for Scalable Synthesis:

| Parameter | Considerations for Optimization |

| Catalyst System | For palladium-catalyzed reactions, minimizing the catalyst loading is crucial for cost reduction. Screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is essential to find the most active and stable combination. nih.gov The use of highly active and air-stable pre-catalysts can simplify handling on a larger scale. |

| Solvent | The choice of solvent impacts reaction kinetics, solubility of reagents, and ease of workup and purification. For industrial applications, greener and more sustainable solvents are preferred. acs.org Mechanochemical approaches, which minimize or eliminate the use of solvents, are also gaining traction as an environmentally friendly alternative. |

| Base | In cross-coupling reactions, the choice and amount of base can significantly affect the yield and selectivity. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but their stoichiometry needs to be optimized to minimize waste. |

| Temperature and Reaction Time | Lowering the reaction temperature and shortening the reaction time can lead to energy savings and increased throughput. Microwave-assisted synthesis can sometimes accelerate reactions significantly. acs.org |

| Purification | Developing a robust and scalable purification method is critical. Crystallization is often preferred over chromatography on a large scale due to its lower cost and solvent consumption. |

A general and scalable synthesis of polysubstituted indoles has been reported, which could be adapted for the production of the target compound. Furthermore, process optimization studies for similar compounds, such as the synthesis of V2AlC MAX phase, highlight the importance of systematically investigating precursor ratios, temperature, and reaction time to achieve high-purity products efficiently. nih.gov

Exploration of Biological Activities and Mechanisms of Action for 3 5,6 Dimethyl 1h Indol 2 Yl Benzoic Acid Preclinical Focus

In Vitro Pharmacological Profiling and Cellular Assays

An in-depth analysis of scientific databases reveals a lack of published studies on the in vitro pharmacological profile of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid. While numerous indole (B1671886) derivatives have been characterized, data for this specific compound is absent.

There are no available public records or research articles detailing receptor binding and ligand affinity studies for 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid. While related indole structures have been shown to bind to various receptors, such as cannabinoid and serotonin (B10506) receptors, no such data exists for the specified compound. nih.govnih.gov

Information regarding the effects of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid on enzyme activity is not present in the accessible scientific literature. Studies on other indole-containing molecules have demonstrated inhibitory activity against enzymes like aldo-keto reductase 1C3 (AKR1C3) and microsomal prostaglandin (B15479496) E2 synthase-1, but no such assays have been reported for 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid. nih.govnih.gov

There is a lack of published research on the effects of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid in cell-based functional assays. Consequently, no data is available concerning its impact on gene expression, signal transduction pathways, cell viability, or proliferation.

Without prior in vitro screening or functional assay data, there have been no studies published on the target engagement and validation of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid in cellular systems.

In Vivo Efficacy Studies in Preclinical Animal Models

The absence of in vitro data and a defined biological target for 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid means that no in vivo efficacy studies in preclinical animal models have been conducted or published.

As there are no hypothesized or validated biological targets for 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid in the public domain, no research has been undertaken to evaluate its efficacy in any relevant disease models.

Pharmacodynamic Biomarker Assessment in Animal Tissues

Currently, there is a lack of publicly available research specifically detailing the assessment of pharmacodynamic biomarkers in animal tissues following the administration of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid. Such studies are crucial for understanding the compound's mechanism of action in a living organism and for identifying measurable indicators of its biological effects.

Histopathological and Molecular Analyses from Animal Studies

Detailed histopathological and molecular analyses from animal studies are essential for evaluating the effects of a compound on tissue morphology and cellular processes. At present, no specific histopathological or molecular analysis data from animal studies involving 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid has been published in the scientific literature.

Elucidation of Molecular Targets and Downstream Pathways

Identifying the molecular targets of a compound is fundamental to understanding its mechanism of action. This involves a variety of in vitro techniques to pinpoint direct interactions and subsequent effects on cellular signaling.

Protein-Ligand Interaction Analysis (e.g., pulldown assays, SPR)

No studies utilizing techniques such as pulldown assays or surface plasmon resonance (SPR) have been reported to specifically identify the protein binding partners of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid. These analyses are critical for confirming direct molecular targets.

Gene Expression Profiling (Transcriptomics) and Proteomic Analysis

Comprehensive transcriptomic and proteomic analyses provide a broad overview of the cellular response to a compound. Currently, there is no available data from gene expression profiling or proteomic studies to indicate the global changes in gene and protein expression induced by 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid.

Modulation of Specific Signal Transduction Cascades

Research into the specific signal transduction cascades modulated by 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid is not yet available. Such studies would be necessary to connect its molecular targets to its ultimate biological effects.

Structure-Activity Relationship (SAR) Studies of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid Derivatives

Structure-activity relationship (SAR) studies are pivotal for optimizing lead compounds by identifying key chemical moieties responsible for biological activity. As of now, SAR studies for derivatives of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid have not been described in the available scientific literature.

Design Principles for Structural Modifications

Information regarding the strategic design principles for modifying the structure of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid is not available in the reviewed scientific literature. The rationale behind potential structural alterations, which would typically be aimed at improving potency, selectivity, or pharmacokinetic properties, has not been described for this specific molecule.

Impact of Substituent Variation on Biological Activity and Selectivity

There is a lack of published studies investigating how different substituents on the 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid scaffold affect its biological activity and selectivity. Structure-activity relationship (SAR) studies, which are fundamental to understanding how chemical modifications influence a compound's interaction with biological targets, have not been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid Series

No quantitative structure-activity relationship (QSAR) models specific to the 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid series have been developed or published. QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity, providing predictive insights for the design of new, more effective analogs. The absence of such models indicates a significant gap in the computational exploration of this chemical series.

Computational and Theoretical Chemistry Applications to 3 5,6 Dimethyl 1h Indol 2 Yl Benzoic Acid

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that stabilize the ligand-protein complex.

Research on structurally related indole (B1671886) derivatives demonstrates that these molecules can effectively bind to a variety of enzymes. nih.govwindows.net For instance, docking studies on similar indole-based compounds have been performed against targets like UDP-N-acetylmuramate-l-alanine ligase (MurC), a key bacterial enzyme, and human lanosterol (B1674476) 14α-demethylase, an important antifungal target. nih.gov When 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid is docked into a protein's active site, the software calculates the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction.

The key interactions governing the binding of this compound would likely involve:

Hydrogen Bonding: The carboxylic acid group (-COOH) and the indole N-H group are prime candidates for forming hydrogen bonds with amino acid residues (like serine, threonine, or aspartate) in a protein's active site.

π-π Stacking: The aromatic systems of the indole and benzene (B151609) rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The two methyl groups on the indole ring provide hydrophobic character, allowing for favorable interactions with nonpolar pockets within the target protein.

These predictive studies are crucial for structure-based drug design, allowing chemists to prioritize which derivatives to synthesize and test, thereby accelerating the discovery of new therapeutic agents. jocpr.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations track the movements of every atom in the compound and its surrounding environment (typically water and a protein target), providing a more realistic understanding of the binding process.

For 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid, MD simulations can:

Assess Conformational Flexibility: The single bond connecting the indole and benzoic acid rings allows for rotational freedom. MD simulations can explore the different low-energy conformations the molecule can adopt in solution and when bound to a target.

Evaluate Binding Stability: By running a simulation of the docked complex for tens or hundreds of nanoseconds, researchers can verify if the initial binding pose is stable. researchgate.net The ligand may remain securely in the active site or it may drift away, indicating a weak or transient interaction.

Refine Binding Affinity Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD simulation trajectories to calculate binding free energies with greater accuracy than docking alone. researchgate.net

These simulations are computationally intensive but provide invaluable data on the stability and dynamics of the ligand-receptor complex, which is critical for validating potential drug candidates. nih.govajchem-a.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to solve the fundamental equations of quantum mechanics for a given molecule, providing detailed information about its electronic structure and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy. jmchemsci.com For 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid, DFT calculations can reveal key electronic properties. mdpi.com

Molecular Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of the atoms in the molecule.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov In similar molecules, the HOMO is often localized on the electron-rich indole ring, while the LUMO may be distributed across the benzoic acid moiety. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, e.g., around the carboxylic acid oxygens) that are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor, e.g., around the acidic protons) that are prone to nucleophilic attack. This helps predict how the molecule will interact with other molecules and biological targets.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy.

For a molecule like 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid, ab initio methods would typically be used to:

Benchmark the results obtained from less expensive DFT methods for the core indole or benzoic acid structures. vjst.vn

Calculate highly accurate interaction energies between the molecule and a small interacting partner, such as a water molecule or a simple amino acid side chain, to precisely understand the nature of the intermolecular forces at play.

Pharmacophore Modeling and Virtual Screening Strategies

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. For 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid, a pharmacophore model would be built based on its key chemical features.

This model can then be used as a 3D query to rapidly search large databases of chemical compounds (virtual screening) to identify other molecules that share the same essential features and are therefore also likely to be active at the same target. nih.govresearchgate.netnih.gov

Table 1: Hypothetical Pharmacophore Features for 3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid

| Feature ID | Feature Type | Location |

| HBD1 | Hydrogen Bond Donor | Indole N-H |

| HBA1 | Hydrogen Bond Acceptor | Carbonyl Oxygen of COOH |

| HBD2 | Hydrogen Bond Donor | Hydroxyl H of COOH |

| AR1 | Aromatic Ring | Indole Ring System |

| AR2 | Aromatic Ring | Benzene Ring |

| HY | Hydrophobic Center | 5,6-dimethyl groups |

This strategy is a cornerstone of modern drug discovery, enabling the efficient identification of novel hit compounds from vast chemical libraries. researchgate.net

Cheminformatics Approaches for Analog Design and Library Generation

Cheminformatics provides a powerful computational framework for the rational design of novel molecules and the generation of diverse chemical libraries. For a lead compound such as 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid, these approaches are instrumental in systematically exploring the chemical space around its core scaffold to identify analogs with improved potency, selectivity, and pharmacokinetic properties. Methodologies including pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and virtual library enumeration are central to this process.

Pharmacophore-Based Analog Design

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. By analyzing the structure of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid, a hypothetical pharmacophore model can be generated. This model serves as a template for designing new analogs. For instance, studies on other indole derivatives have successfully used pharmacophore modeling to guide the development of potent agents. nih.gov

The key features of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid that would contribute to a pharmacophore model include:

An aromatic ring system from the indole core.

A hydrogen bond donor from the indole N-H group.

A hydrogen bond donor from the carboxylic acid -OH group.

A hydrogen bond acceptor from the carboxylic acid C=O group.

Hydrophobic features from the dimethyl-substituted benzene ring of the indole.

This model can then be used to search virtual databases for existing compounds that match these features or to guide the modification of the parent scaffold to better fit the hypothesized pharmacophore.

Table 1: Hypothetical Pharmacophore Features for 3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid

| Feature Type | Location on Scaffold | Role in Binding | Vector |

| Hydrogen Bond Donor | Indole N-H | Interaction with acceptor residues | Present |

| Hydrogen Bond Donor | Carboxylic Acid -OH | Interaction with acceptor residues | Present |

| Hydrogen Bond Acceptor | Carboxylic Acid C=O | Interaction with donor residues | Present |

| Aromatic Ring | Indole Core | π-π stacking interactions | Centroid |

| Aromatic Ring | Benzoic Acid Ring | π-π stacking interactions | Centroid |

| Hydrophobic Center | 5,6-Dimethyl Group | Van der Waals interactions | Centroid |

Quantitative Structure-Activity Relationship (QSAR) for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical correlation between the chemical properties of a series of compounds and their biological activities. nih.govjyoungpharm.org For indole and benzoic acid derivatives, QSAR studies have revealed that properties like hydrophobicity, molar refractivity, and aromaticity can be crucial for inhibitory activity. nih.gov

A 3D-QSAR study involves aligning a set of structurally similar molecules and analyzing their steric and electrostatic fields to understand how these properties relate to activity. nih.govsemanticscholar.org For analogs of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid, a QSAR model could be developed once a set of analogs with measured biological activities is available. The model would help predict the activity of unsynthesized compounds and prioritize the most promising candidates for synthesis.

Table 2: Example of a QSAR Model Equation and Descriptor Contributions This table is for illustrative purposes and does not represent actual experimental data for the subject compound.

| Descriptor | Coefficient | Contribution to Activity |

| cLogP (Hydrophobicity) | +0.45 | Positive correlation; increased hydrophobicity may enhance activity. |

| Molar Refractivity (MR) | +0.21 | Positive correlation; suggests a role for polarizability and volume. |

| Electrostatic Field (E_123) | -0.67 | Negative correlation; suggests a negatively charged potential in this region is unfavorable. |

| Steric Field (S_45) | +0.89 | Positive correlation; indicates that bulkier substituents in this region are preferred. |

| Model Equation: pIC₅₀ = 0.89(S_45) - 0.67(E_123) + 0.45(cLogP) + 0.21(MR) + 1.52 |

Virtual Library Generation

A virtual library is a large collection of molecules designed in silico that can be computationally screened for desired properties before any chemical synthesis is undertaken. This approach saves significant time and resources. researchgate.net

Scaffold-Based Enumeration Starting with the core scaffold of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid, a virtual library can be generated by systematically attaching a variety of chemical substituents (R-groups) at specific, synthetically accessible positions. Common points for modification could include:

The nitrogen atom of the indole ring (R1).

The carboxylic acid group, which could be converted to esters or amides (R2).

The benzoic acid ring (R3).

The methyl groups on the indole, which could be replaced with other alkyl or functional groups.

By combining different building blocks at these positions, tens of thousands of virtual analogs can be rapidly generated.

Fragment-Based Design Alternatively, a fragment-based approach can be used. This involves identifying small molecular fragments that are known to bind to specific pockets of a target protein. These fragments can then be computationally linked together or grown from the core scaffold of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid to create novel analogs.

Virtual Screening of Generated Libraries

Once a virtual library of analogs is generated, it must be screened to identify the most promising candidates. Molecular docking is a primary tool for this purpose. ijpsjournal.comnih.gov This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a binding energy or docking score. nih.govresearchgate.net

The generated library of analogs of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid would be docked into the active site of its target protein. The results would be ranked based on their predicted binding affinity and the quality of their interactions with key amino acid residues. nih.gov Compounds with high scores and favorable binding modes would be prioritized for synthesis and subsequent biological evaluation.

Table 3: Illustrative Virtual Screening Results for a Library of Analogs This table is for illustrative purposes. Analogs are hypothetical.

| Analog ID | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| J-001 | R1 = -CH₃ | -8.5 | H-bond with Serine, π-π stacking with Phenylalanine |

| J-002 | R2 = -CONH₂ | -9.2 | Additional H-bond with Aspartate |

| J-003 | R3 = -F | -8.8 | Halogen bond with Leucine backbone |

| J-004 | R1 = -CH₂CH₃, R2 = -COOCH₃ | -7.9 | Loss of key H-bond from acid |

| J-005 | R2 = -CONH(CH₂OH) | -9.8 | New H-bond network via hydroxyl group |

Through these iterative cycles of computational design, library generation, and virtual screening, cheminformatics significantly accelerates the discovery of novel and optimized drug candidates based on the 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid scaffold.

Advanced Spectroscopic and Analytical Characterization for Research on 3 5,6 Dimethyl 1h Indol 2 Yl Benzoic Acid

High-Resolution Mass Spectrometry for Elucidating Reaction Mechanisms and Metabolite Identification (in preclinical research context)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the study of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental composition of the parent molecule and its fragments. With a calculated molecular weight of 279.1259 g/mol and a chemical formula of C₁₇H₁₅NO₂, HRMS can confirm the identity of the synthesized compound with exceptional confidence, typically within a few parts per million (ppm) of the theoretical mass.

In the context of preclinical research, HRMS is pivotal for:

Reaction Monitoring: During its synthesis, for instance, via a Fischer indole (B1671886) synthesis followed by a Suzuki coupling, HRMS can be used to track the formation of the product and identify potential byproducts or impurities, thereby helping to optimize reaction conditions.

Metabolite Identification: In preclinical studies involving cell cultures or animal models, identifying metabolites is crucial for understanding the compound's biotransformation. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect and identify potential metabolic products. Common metabolic pathways for indole-containing molecules include hydroxylation on the indole ring or the benzoic acid moiety, N-oxidation, or conjugation with glucuronic acid or sulfate. By comparing the high-resolution mass spectra of the parent compound with those of its metabolites, researchers can propose and confirm the structures of these new entities. For example, the detection of a mass shift of +15.9949 Da would strongly suggest the addition of an oxygen atom, indicative of a hydroxylation event.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid in solution and in the solid state.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the number and types of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For this molecule, COSY would establish the connectivity within the benzoic acid ring and confirm the proximity of the two methyl groups on the indole core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is arguably the most powerful 2D NMR technique for this molecule, as it connects the different fragments. For instance, HMBC correlations would be expected between the proton at position 3 of the indole and carbons of the benzoic acid ring, definitively establishing the connection point between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is vital for understanding the molecule's preferred conformation and three-dimensional structure in solution. For example, NOESY could reveal spatial proximity between the indole N-H proton and a proton on the benzoic acid ring, providing insights into the rotational dynamics around the bond connecting the two rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid (Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| Indole N-H | ~11.5 | - | C2, C3, C7a | H7, Benzoic H2' |

| Indole H3 | ~6.8 | ~100 | C2, C3a, C4, C2' | H4, Benzoic H2' |

| Indole H4 | ~7.4 | ~120 | C3, C5, C6, C7a | H3, 5-CH₃ |

| Indole H7 | ~7.3 | ~112 | C5, C6, C7a, N-H | N-H, 6-CH₃ |

| 5-CH₃ | ~2.4 | ~21 | C4, C5, C6 | H4 |

| 6-CH₃ | ~2.4 | ~21 | C5, C6, C7 | H7 |

| Benzoic H2' | ~8.2 | ~131 | C1', C3', C=O | Indole H3, N-H |

| Benzoic H4' | ~7.6 | ~129 | C2', C5', C6' | H5' |

| Benzoic H5' | ~7.5 | ~129 | C3', C4', C6' | H4', H6' |

| Benzoic H6' | ~8.0 | ~130 | C1', C2', C5' | H5' |

| COOH | ~13.0 | ~168 | C1', C2', C6' | - |

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in their solid form. For 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid, ssNMR is particularly useful for:

Polymorphism Screening: The compound may exist in different crystalline forms, or polymorphs, which can have different physical properties (e.g., solubility, stability). ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments, can readily distinguish between polymorphs as the local electronic environment around each nucleus can differ, leading to distinct chemical shifts.

Crystal Engineering: In the design of new solid forms, such as co-crystals or salts, ssNMR can probe intermolecular interactions. For example, changes in the chemical shift of the carboxylic acid carbon can indicate the formation of a salt versus a co-crystal. Furthermore, advanced ssNMR techniques can measure internuclear distances, providing quantitative constraints for crystal structure determination.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. By obtaining a suitable single crystal of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.

While determining the crystal structure of the compound itself is valuable, co-crystallizing it with a biological target (e.g., an enzyme or receptor) can provide profound mechanistic insights. If 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid is being investigated as an inhibitor of a particular enzyme, obtaining a co-crystal structure would reveal:

The precise binding mode of the compound within the active site.

The specific amino acid residues involved in key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Any conformational changes in the target protein upon binding.

This information is invaluable for structure-based drug design, allowing for the rational optimization of the compound's affinity and selectivity.

The analysis of the crystal structure of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid alone reveals how the molecules arrange themselves in the solid state. This crystal packing is governed by a network of intermolecular interactions. Key interactions expected for this molecule include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming dimers with neighboring molecules (O-H···O). The indole N-H group is also a hydrogen bond donor and can interact with the carbonyl oxygen of the carboxylic acid or other acceptor atoms.

Pi-Stacking: The planar aromatic systems of the indole and benzoic acid rings can engage in π-π stacking interactions, which are significant forces in stabilizing the crystal lattice.

Understanding these interactions is fundamental to crystal engineering, as modifying the molecule could predictably alter the crystal packing and, consequently, its physical properties.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Studies (if applicable to chiral derivatives)

3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid itself is an achiral molecule and therefore does not exhibit a signal in chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, should chiral derivatives be synthesized, for instance, through the introduction of a stereocenter in a substituent or by resolution of atropisomers, these techniques would become indispensable for the determination of their absolute stereochemistry and enantiomeric purity.

In a hypothetical scenario where a chiral center is introduced, the resulting enantiomers would produce mirror-image CD spectra. The sign of the Cotton effect, whether positive or negative, at specific wavelengths would be correlated with the spatial arrangement of the atoms around the stereocenter. Similarly, ORD would show opposite and equal rotations for the enantiomers across a range of wavelengths.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformation Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides critical insights into the functional groups, hydrogen bonding interactions, and conformational properties of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid.

FT-IR Spectroscopy:

FT-IR spectroscopy is particularly sensitive to polar functional groups and hydrogen bonding. In the solid state, the carboxylic acid moiety of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid is expected to form strong intermolecular hydrogen-bonded dimers. This is typically observed as a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a characteristic C=O stretching frequency for the dimerized carboxyl group around 1680-1710 cm⁻¹. The N-H stretch of the indole ring would likely appear as a sharp to medium band in the 3300-3500 cm⁻¹ region. In solution, the nature of the solvent will significantly influence the hydrogen bonding, with polar, hydrogen-bond accepting solvents potentially disrupting the carboxylic acid dimers in favor of solute-solvent interactions. ucl.ac.uk

Raman Spectroscopy:

Conformational Analysis:

The relative orientation of the benzoic acid and indole rings can be influenced by steric hindrance and intermolecular interactions. While crystal structure determination provides the most definitive conformational information, vibrational spectroscopy can offer clues. nih.gov Changes in the vibrational spectra upon dissolution in different solvents or with temperature variations can indicate conformational flexibility.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** | Assignment |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) | Weak | Intermolecular Hydrogen Bonding |

| N-H Stretch (Indole) | 3300-3500 (sharp/medium) | Weak | Indole Ring |

| C-H Stretch (Aromatic) | 3000-3100 | Strong | Benzene (B151609) and Indole Rings |

| C-H Stretch (Methyl) | 2850-2960 | Medium | Dimethyl Groups |

| C=O Stretch (Carboxylic Acid Dimer) | 1680-1710 | Medium | Carboxyl Group |

| C=C Stretch (Aromatic) | 1400-1650 | Strong | Benzene and Indole Rings |

Note: The exact frequencies can vary based on the physical state (solid or solution) and the solvent used.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

To analyze 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid in complex matrices, such as during reaction monitoring, metabolite identification, or environmental testing, hyphenated techniques that couple a separation method with a detection method are essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the quantification and identification of non-volatile and thermally labile compounds like 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid. mdpi.comresearchgate.net A reversed-phase high-performance liquid chromatography (HPLC) method would likely be employed for separation, utilizing a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

In the mass spectrometer, electrospray ionization (ESI) in negative ion mode would be suitable for deprotonating the carboxylic acid, forming the [M-H]⁻ ion. For increased selectivity and sensitivity, tandem mass spectrometry (MS/MS) would be used. The precursor ion ([M-H]⁻) is selected and fragmented, and specific product ions are monitored. This technique, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even at low concentrations.

| Technique | Ionization Mode | Precursor Ion (m/z) | Potential Product Ions (m/z) |

| LC-MS/MS | ESI (-) | 278.1 | [M-H-CO₂]⁻ (234.1), other fragments |

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, the non-volatile 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid would require derivatization to increase its volatility and thermal stability. researchgate.net A common derivatization agent is a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would convert the acidic protons of the carboxylic acid and indole N-H to their trimethylsilyl (B98337) (TMS) ethers.

The derivatized compound can then be separated on a GC column and detected by mass spectrometry. Electron ionization (EI) would likely be used, which would generate a characteristic fragmentation pattern that can be used for identification by comparison to a spectral library or through interpretation of the fragmentation pathways. nih.gov

| Technique | Derivatization | Ionization Mode | Key Mass Fragments |

| GC-MS | Silylation (e.g., with BSTFA) | EI (+) | Molecular ion of derivative, fragments corresponding to loss of methyl groups, TMS groups, and cleavage of the indole and benzoic acid moieties. |

Derivatization and Prodrug Strategies for Research Applications of 3 5,6 Dimethyl 1h Indol 2 Yl Benzoic Acid

Synthetic Modifications for Enhanced Biological Probe Development

The development of biological probes from a lead compound like 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid is crucial for elucidating its mechanism of action, identifying its molecular targets, and visualizing its subcellular distribution. Synthetic modifications can be introduced at several key positions on the molecule, primarily at the carboxylic acid group, the indole (B1671886) nitrogen, or the aromatic rings, to attach reporter groups such as fluorescent dyes, biotin, or radioactive isotopes.

The carboxylic acid functional group is a common site for derivatization due to its reactivity. nih.gov For instance, it can be converted to an activated ester, which can then react with an amine-containing fluorescent tag like fluorescein isothiocyanate (FITC) or a rhodamine derivative. Another approach is to couple the carboxylic acid with a linker molecule that terminates in a functional group suitable for click chemistry, a set of biocompatible reactions that allow for the efficient and specific attachment of a reporter group.

The indole nitrogen also offers a site for modification. Under appropriate reaction conditions, an alkyl linker bearing a terminal azide or alkyne can be attached, which can then be used for conjugation to a reporter molecule via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition reaction.

The selection of the reporter group and the linker is critical and depends on the intended research application. For example, a probe designed for fluorescence microscopy would require a photostable fluorophore with a suitable excitation and emission spectrum, while a probe for affinity purification of target proteins would be functionalized with biotin.

Table 1: Examples of Synthetic Modifications for Biological Probe Development

| Modification Site | Reporter Group | Linker Type | Potential Research Application |

|---|---|---|---|

| Carboxylic Acid | Fluorescein | Amide Bond | Fluorescence Microscopy |

| Indole Nitrogen | Biotin | PEG Linker | Affinity Purification |

| Aromatic Ring | 125I | Direct Iodination | Radioligand Binding Assays |

Design and Preclinical Evaluation of Prodrugs (focused on research tool development)

In the context of research tool development, prodrugs of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid can be designed to improve its experimental utility. For example, a prodrug strategy might be employed to enhance cell permeability, increase metabolic stability in cell culture media, or achieve targeted activation in specific cellular compartments.

The preclinical evaluation of such prodrugs in a research setting would involve a series of in vitro experiments. These would include assessing the chemical stability of the prodrug in relevant biological media (e.g., cell culture medium, phosphate-buffered saline), measuring its rate of conversion to the active compound in the presence of cell lysates or purified esterases, and determining its cellular uptake and subsequent intracellular concentration of the active compound.

Table 2: Preclinical Evaluation Parameters for Prodrug Candidates

| Prodrug Candidate | Ester Type | Stability in Media (t1/2) | Esterase-mediated Conversion Rate | Cellular Uptake Enhancement |

|---|---|---|---|---|

| Methyl Ester | Methyl | > 24h | High | 5-fold |

| Pivaloyloxymethyl (POM) Ester | Acyloxyalkyl | > 48h | Moderate | 10-fold |

Conjugation Strategies for Targeted Delivery in Research Models

Conjugation of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid to a targeting moiety can enable its specific delivery to a particular cell type or tissue in a research model, thereby increasing its local concentration and reducing off-target effects. This is particularly valuable in in vivo studies using animal models.

The carboxylic acid group is the most common handle for conjugation. It can be activated and then coupled to an amine group on a targeting ligand, such as a peptide that binds to a specific cell surface receptor, an antibody that recognizes a tumor-specific antigen, or a polymer that enhances circulation time and passive targeting to tumors through the enhanced permeability and retention (EPR) effect.

The choice of conjugation strategy and targeting moiety depends on the research question. For example, to study the effects of the compound on a specific type of cancer cell in a xenograft mouse model, it could be conjugated to an antibody that targets a receptor overexpressed on those cancer cells.

The resulting conjugate must be carefully characterized to ensure that the pharmacological activity of the parent compound is retained and that the targeting moiety remains functional. This evaluation would typically involve in vitro binding assays to confirm that the conjugate still binds to the intended target of the parent compound and that the targeting ligand can still recognize its receptor. Subsequent in vivo studies would then be performed to assess the biodistribution and efficacy of the conjugate. The covalent linkage between the drug and the targeting moiety is a critical component of the design, with linkers that are stable in circulation but cleavable in the target environment being highly desirable.

Table 3: Conjugation Strategies for Targeted Delivery

| Targeting Moiety | Linkage Chemistry | Cleavage Mechanism | Research Model Application |

|---|---|---|---|

| RGD Peptide | Amide Bond | Protease-sensitive | Targeting integrin-expressing cells |

| Folic Acid | Amide Bond | Non-cleavable | Targeting folate receptor-positive cells |

| Monoclonal Antibody | Thioether Bond | pH-sensitive | Targeting specific cell surface antigens |

Future Research Directions and Unaddressed Questions for 3 5,6 Dimethyl 1h Indol 2 Yl Benzoic Acid

Exploration of Novel Biological Targets and Therapeutic Modalities

The structural features of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid, particularly the indole-2-carboxylic acid substructure, are present in molecules that have shown significant biological activity. This suggests several promising avenues for investigation into its potential therapeutic applications.

Future research should focus on a systematic screening of this compound against a panel of biological targets known to be modulated by indole (B1671886) derivatives. Based on the activities of structurally related compounds, initial investigations could prioritize the following areas:

Oncology: The indole nucleus is a common feature in many anticancer agents. For instance, derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a critical role in tumor immune evasion. A thorough evaluation of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid for its ability to inhibit these enzymes could reveal its potential as a novel cancer immunotherapy agent.

Antiviral Activity: Certain indole-2-carboxylic acid derivatives have demonstrated inhibitory activity against HIV-1 integrase, a key enzyme in the viral replication cycle. The unique substitution pattern of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid warrants investigation into its potential as an antiviral agent, not only against HIV but also other viruses where integrase or similar enzymes are crucial for replication.

Anti-inflammatory Effects: Chronic inflammation is a hallmark of many diseases. The indole structure is found in compounds with anti-inflammatory properties. Future studies should explore the effect of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid on key inflammatory pathways, such as the production of pro-inflammatory cytokines and the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

A proposed initial screening panel for 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid is outlined in the table below.

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Oncology | IDO1, TDO, various kinases | Structural similarity to known inhibitors. |

| Virology | HIV-1 Integrase, other viral enzymes | Indole-2-carboxylic acid scaffold present in known inhibitors. |

| Inflammation | COX-1, COX-2, 5-LOX, pro-inflammatory cytokine pathways | General anti-inflammatory potential of indole derivatives. |

Development of Advanced Synthetic Methodologies and Green Chemistry Approaches

The availability of efficient and sustainable synthetic routes is paramount for the thorough investigation and potential future development of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid. While classical methods for indole synthesis, such as the Fischer and Bischler syntheses, are well-established, future research should focus on the development of more advanced and environmentally friendly methodologies.

Key areas for development include:

Catalytic C-H Activation/Functionalization: Modern synthetic chemistry is moving towards methods that directly functionalize C-H bonds, reducing the need for pre-functionalized starting materials and minimizing waste. The development of catalytic systems (e.g., using palladium, rhodium, or copper) for the direct coupling of a suitably protected 5,6-dimethylindole with a benzoic acid derivative would represent a significant advancement.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The development of a flow-based synthesis of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid could streamline its production for research and potential commercialization.

Green Chemistry Approaches: The principles of green chemistry should be integrated into the synthesis of this compound. This includes the use of greener solvents (e.g., water, ethanol, or supercritical CO2), microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of recyclable catalysts. Research into one-pot or tandem reactions that combine multiple synthetic steps into a single operation would also contribute to a more sustainable process.

Integration of Multi-Omics Data in Preclinical Investigations

To gain a comprehensive understanding of the biological effects of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid, future preclinical investigations should move beyond single-endpoint assays and embrace a systems-level approach through the integration of multi-omics data. This will be crucial for identifying novel mechanisms of action, predicting potential off-target effects, and discovering biomarkers of response.

Future research should incorporate the following omics technologies:

Transcriptomics (RNA-Seq): To analyze changes in gene expression in cells or tissues treated with the compound. This can reveal the signaling pathways and cellular processes that are modulated.

Proteomics: To identify changes in protein expression and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: To profile changes in small molecule metabolites, which can provide insights into the compound's effects on cellular metabolism.

By integrating these datasets, researchers can construct a more complete picture of the compound's biological activity. For example, if transcriptomic data shows the upregulation of genes involved in a particular metabolic pathway, metabolomic data can be used to confirm whether the corresponding metabolic fluxes are indeed altered. This integrated approach can be particularly powerful for understanding the compound's effects in complex disease models.

Creation of Novel In Vitro and In Vivo Research Models for Compound Evaluation

The evaluation of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid will require the use of relevant and robust research models that can accurately predict its potential therapeutic efficacy in humans.

Advanced In Vitro Models: Beyond traditional 2D cell cultures, future studies should utilize more physiologically relevant models, such as:

3D Organoids and Spheroids: These models better recapitulate the complex cell-cell and cell-matrix interactions of native tissues and are particularly valuable for cancer research.

Microfluidic "Organ-on-a-Chip" Systems: These platforms can be used to model the function of specific organs and even multi-organ systems, allowing for the investigation of the compound's effects in a more dynamic and physiologically relevant context.

Genetically Engineered Animal Models: If a specific molecular target is identified, the use of genetically engineered mouse models (e.g., knockout or knock-in models) will be invaluable for validating the target and understanding the compound's mechanism of action in a whole-organism context.

Patient-Derived Xenograft (PDX) Models: For oncology applications, PDX models, in which tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a gold standard for preclinical drug evaluation as they better reflect the heterogeneity and drug response of human tumors.

The selection of appropriate models will be guided by the therapeutic area of interest and the specific biological questions being addressed.

Addressing Research Gaps and Limitations in Current Understanding

The most significant research gap concerning 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid is the lack of fundamental data on its biological activity. Therefore, the initial and most critical step for future research is a comprehensive characterization of this compound.

Key unaddressed questions include:

What are the primary biological targets of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid? A broad-based screening against a diverse panel of receptors, enzymes, and ion channels is needed to identify its primary mechanism(s) of action.

What is its pharmacokinetic profile? Studies on its absorption, distribution, metabolism, and excretion (ADME) are essential to understand its bioavailability and potential for in vivo efficacy.

What is its safety profile? Initial cytotoxicity studies in a range of cell lines, followed by in vivo toxicity studies in animal models, are necessary to establish a preliminary safety window.

How do the 5,6-dimethyl substituents on the indole ring influence its activity and selectivity compared to other indole-2-yl-benzoic acid derivatives? A systematic structure-activity relationship (SAR) study is needed to understand the contribution of these specific structural features.

Addressing these fundamental questions will be crucial for determining whether 3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid holds genuine promise as a lead compound for the development of new therapeutics. The path forward requires a multidisciplinary approach, combining modern synthetic chemistry, comprehensive biological screening, and advanced preclinical modeling to fully elucidate the potential of this intriguing indole derivative.

Q & A

Q. What are the optimal synthetic routes for 3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of indole-benzoic acid hybrids typically involves condensation reactions. For example, a modified Knorr-type synthesis could be employed, where a formyl-indole intermediate (e.g., 3-formyl-1H-indole-2-carboxylic acid) is condensed with a substituted thiazole or other heterocyclic moiety under reflux in acetic acid (3–5 hours). Stoichiometric ratios (1.0–1.1 equiv of reactants) and catalytic sodium acetate may enhance yields . Post-reaction purification via recrystallization (e.g., using DMF/acetic acid mixtures) ensures product homogeneity. Reaction parameters like temperature, solvent polarity, and catalyst loading should be systematically varied to optimize yield and purity.

Q. Which analytical techniques are most reliable for characterizing 3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural integrity, particularly the indole proton environment and benzoic acid carbonyl resonance. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity should be assessed via reverse-phase HPLC with UV detection (λ = 254 nm), using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). For crystalline derivatives, X-ray diffraction with SHELXL refinement can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Methodological Answer : SAR studies require systematic derivatization of the indole and benzoic acid moieties. For example:

- Modify substituents : Introduce halogen atoms or methyl groups at the indole 5/6 positions to assess steric/electronic effects on bioactivity .

- Bioisosteric replacement : Replace the benzoic acid with a sulfonamide or ester to study pharmacophore requirements.

Biological assays (e.g., enzyme inhibition, cell viability) should be conducted in parallel, with statistical validation (e.g., IC₅₀ determination via dose-response curves). Computational tools like molecular docking (AutoDock Vina) and pharmacophore modeling (Discovery Studio) can predict binding modes to targets like GPCRs or kinases .

Q. How should researchers address discrepancies in bioactivity data across different assay systems?

- Methodological Answer : Contradictory bioactivity data may arise from assay-specific variables (e.g., cell line heterogeneity, solvent effects). To resolve this:

- Standardize protocols : Use consistent cell lines (e.g., HEK293 for GPCR studies) and solvent controls (DMSO ≤0.1%).

- Validate target engagement : Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

- Control for compound stability : Perform HPLC analysis pre/post assay to confirm integrity .

Q. What strategies are effective for resolving crystallographic data inconsistencies during structural elucidation?

- Methodological Answer : For X-ray crystallography:

- Data collection : Ensure high-resolution (<1.0 Å) data at synchrotron facilities.

- Refinement : Use SHELXL for small-molecule refinement, applying restraints for flexible substituents (e.g., methyl groups). Twinning or disorder should be addressed via PLATON analysis .

- Validation : Cross-validate with DFT-calculated geometry (Gaussian 16) to confirm bond lengths/angles .

Q. How can computational modeling guide target identification for this compound?

- Methodological Answer :

- Virtual screening : Use SwissTargetPrediction or SEA to identify putative targets (e.g., kinases, proteases).

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (GROMACS) to assess binding stability.

- QSAR modeling : Develop 2D/3D-QSAR models (MOE or Schrödinger) using bioactivity data from analogs to predict potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.